5-O-Desmethyl Donepezil-d5

Vue d'ensemble

Description

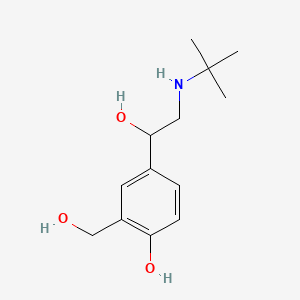

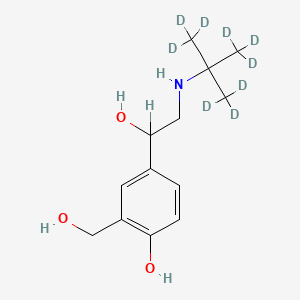

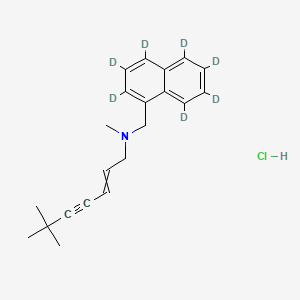

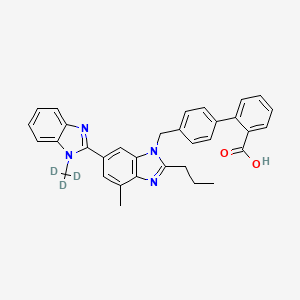

5-O-Desmethyl Donepezil-d5 is a deuterium-labeled version of 5-O-Desmethyl Donepezil . It is a metabolite of Donepezil, a medication used for the treatment of patients with Alzheimer’s disease . The 5-methoxy group in Donepezil is demethylated to form this compound .

Molecular Structure Analysis

The molecular formula of 5-O-Desmethyl Donepezil-d5 is C23H27NO3 . The IUPAC name is 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one . The structure includes a piperidine ring and an indenone group .Applications De Recherche Scientifique

Alzheimer's Disease Research

Donepezil has been extensively studied for its role in treating Alzheimer's disease. It's a cholinesterase inhibitor that improves cognition and global clinical function in patients with mild to moderate Alzheimer's disease. Long-term efficacy data suggest that improvements in cognition, global function, or activities of daily living are maintained for about 21 to 81 weeks with donepezil. Moreover, it significantly reduced caregiver burden (Dooley & Lamb, 2000).

Neurological Conditions and Diabetes

The activities of Δ5 desaturase (D5D) and Δ6 desaturase (D6D), key enzymes in the metabolism of polyunsaturated fatty acids, have been linked to the development of type 2 diabetes. Studies have reported a clear inverse relation of D5D activity and a strong direct relation of D6D activity to diabetes incidence, suggesting a significant role of these desaturases in glucose metabolism and potentially linking to the therapeutic applications of Donepezil or its metabolites (Kröger & Schulze, 2012).

Drug Analysis and Environmental Science

Recent advances in electrochemical biosensors based on enzyme inhibition have highlighted the use of Donepezil for easy, fast, and environmentally friendly monitoring of inhibitors like drugs. These biosensors have shown great potential in the detection of different drugs, including Donepezil itself, and can be used as high-sensitive and accurate analytical tools (El Harrad, Bourais, Mohammadi, & Amine, 2018).

Insights into Bioaccumulation

Although not directly linked to 5-O-Desmethyl Donepezil-d5, studies on bioaccumulation, like that of decamethylpentacyclosiloxane (D5), provide insights into the environmental impact and bioaccumulation behavior of synthetic compounds. These studies are crucial for understanding the environmental pathways and potential ecological risks of pharmaceuticals and their metabolites (Gobas, Powell, Woodburn, Springer, & Huggett, 2015).

Propriétés

IUPAC Name |

5-hydroxy-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMISVLYMKJMLP-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661896 | |

| Record name | 5-Hydroxy-6-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-Desmethyl Donepezil-d5 | |

CAS RN |

1189929-21-2 | |

| Record name | 5-Hydroxy-6-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.